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molecular formula C19H25NO3S B8597816 3-(1,1-Dimethylethyl)-4-hydroxy-5-[N-(2-hydroxyethyl)-N-methylaminomethyl]phenyl 2-thienyl ketone CAS No. 124978-79-6

3-(1,1-Dimethylethyl)-4-hydroxy-5-[N-(2-hydroxyethyl)-N-methylaminomethyl]phenyl 2-thienyl ketone

Cat. No. B8597816
M. Wt: 347.5 g/mol
InChI Key: OOOSYHOYONXZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927835

Procedure details

3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone (22.0 g) was dissolved in 440 ml of ethanol and heated to reflux for 6 hours with 12.7 g of N-methylethanolamine, 14.5 g of a 35% aqueous solution of formaldehyde and 50.8 g of acetic acid. After the reaction, the solvent was evaporated. A saturated aqueous solution of sodium bicarbonate was added to the residue and the mixture was extracted with chloroform three times. The extract was dried with magnesium sulfate, the solvent evaporated, and the resulting yellow oil subjected to a column chromatography (500 g of silica gel being used; eluates were (1) ethylacetate/n-hexane in 3:1 proportions and (2) the same in 1:1 proportion). The isolated and purified product was recrystallized from methanol/water to give 23.33 g of pale yellow crystals, m.p. 98°-100° C. (methanol/water).
Name
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7].[CH3:19][NH:20][CH2:21][CH2:22][OH:23].C=O.[C:26](O)(=O)C>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[C:12]([CH2:19][N:20]([CH2:21][CH2:22][OH:23])[CH3:26])[C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7]

Inputs

Step One
Name
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
Quantity
22 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)C1=CC(=C(C=C1)O)C(C)(C)C
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
CNCCO
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
50.8 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium bicarbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The isolated
CUSTOM
Type
CUSTOM
Details
purified product
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol/water

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1=CC(=C(C(=C1)CN(C)CCO)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.33 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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